[Gln22]-beta-Amyloid (15-23)
Description
[Gln22]-beta-Amyloid (15-23) is a modified fragment of the beta-amyloid (Aβ) peptide, encompassing residues 15–23 with a glutamine substitution at position 22 (E22Q). This mutation mimics the hereditary "Dutch-type" mutation associated with cerebral amyloid angiopathy (CAA), a condition characterized by Aβ accumulation in cerebral blood vessels . The 15–23 region is part of Aβ's central hydrophobic cluster, critical for aggregation and fibril formation. The E22Q substitution reduces the peptide's negative charge, altering its conformational stability, hydrogen-bonding capacity, and aggregation kinetics compared to wild-type Aβ .
Properties
Molecular Weight |
1095.3 |
|---|---|
sequence |
QKLVFFAQD |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
